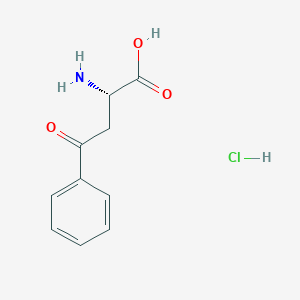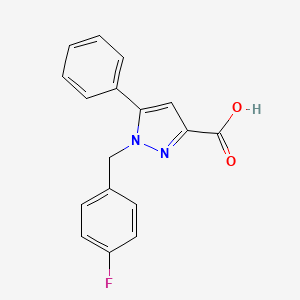
5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride
Overview
Description
“5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803587-15-6 . It has a molecular weight of 225.68 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole carboxamides, such as “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride”, involves the use of carboxylic acid activators like phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
Molecular Structure Analysis
The molecular structure of “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride” is represented by the InChI Code: 1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H . The indole compound is classified in the family of heterocyclic organic compounds, with a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 225.68 . It is stored at room temperature .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride,” focusing on unique applications:
Fructose Bisphosphatase Inhibitors
This compound is used in the preparation of potential fructose bisphosphatase inhibitors. These inhibitors can play a role in regulating glucose production in the liver, which is crucial for managing conditions like type 2 diabetes .
Protein Kinase Cθ Inhibitors
It serves as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles, which are potential inhibitors of protein kinase Cθ. This enzyme is involved in T cell activation and could be a target for treating autoimmune diseases .
Antimicrobial Activity
The indole scaffold, such as that found in 5-amino-N-methyl-1H-indole-2-carboxamide hydrochloride, is recognized for its potential in designing new antibacterial agents. It’s an important lead structural scaffold for this purpose .
p38α MAPK-Selective Inhibition
This compound acts as a p38α MAPK-selective inhibitor, which can prevent the development and progression of diabetes by inhibiting T cell infiltration and activation, as demonstrated in nonobese diabetic (NOD) mice studies .
Tuberculosis Treatment
Indole derivatives have shown biological potential against Mycobacterium tuberculosis, with some compounds demonstrating significant activity and selectivity index values. This suggests potential applications in tuberculosis treatment .
Fischer Indole Synthesis
It can be involved in Fischer indole synthesis, a process used to create various indole derivatives that have numerous applications, including pharmaceuticals and agrochemicals .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects
properties
IUPAC Name |
5-amino-N-methyl-1H-indole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-12-10(14)9-5-6-4-7(11)2-3-8(6)13-9;/h2-5,13H,11H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAIJPIBZWLOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



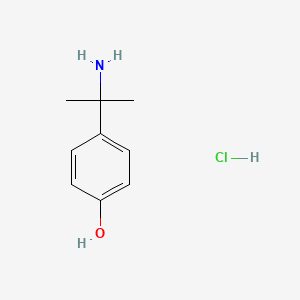
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)


![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
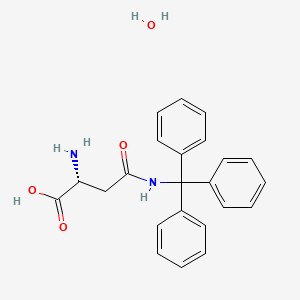
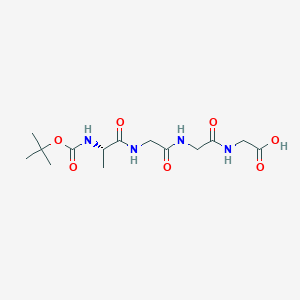

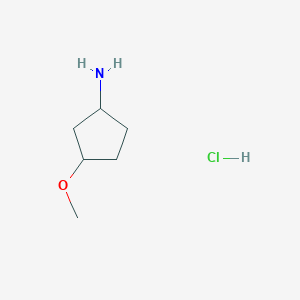
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
